6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline
6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline
Brand Name:
Vulcanchem
CAS No.:
108737-12-8
VCID:
VC20756170
InChI:
InChI=1S/C18H17IN2O2/c1-22-17-7-13-10-21-9-12(14(13)8-18(17)23-2)5-11-3-4-16(20)15(19)6-11/h3-4,6-10H,5,20H2,1-2H3
SMILES:
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC(=C(C=C3)N)I)OC
Molecular Formula:
C18H17IN2O2
Molecular Weight:
420.2 g/mol
6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline
CAS No.: 108737-12-8
Cat. No.: VC20756170
Molecular Formula: C18H17IN2O2
Molecular Weight: 420.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108737-12-8 |
|---|---|
| Molecular Formula | C18H17IN2O2 |
| Molecular Weight | 420.2 g/mol |
| IUPAC Name | 4-[(6,7-dimethoxyisoquinolin-4-yl)methyl]-2-iodoaniline |
| Standard InChI | InChI=1S/C18H17IN2O2/c1-22-17-7-13-10-21-9-12(14(13)8-18(17)23-2)5-11-3-4-16(20)15(19)6-11/h3-4,6-10H,5,20H2,1-2H3 |
| Standard InChI Key | LQNDBQLPKNBMHR-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C=NC=C2CC3=CC(=C(C=C3)N)I)OC |
| Canonical SMILES | COC1=C(C=C2C(=C1)C=NC=C2CC3=CC(=C(C=C3)N)I)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator